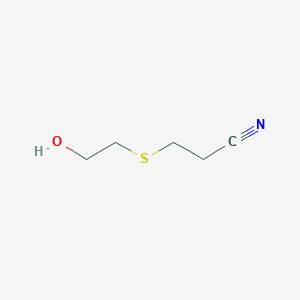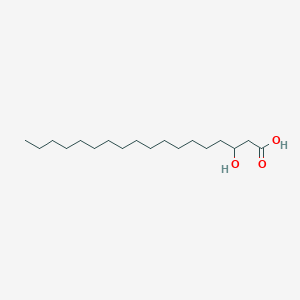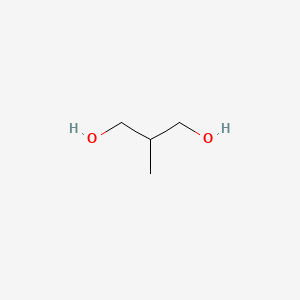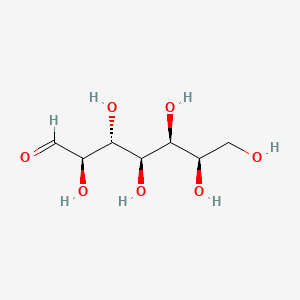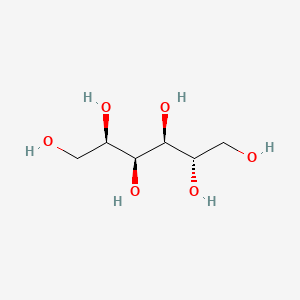Alcohols
-
3-((2-Hydroxyethyl)thio)propanenitrile
- Cat. No.:
- B101213
- CAS No.:
- 15771-37-6
- Molecular Formula:
- C5H9NOS
- Molecular Weight:
- 131.2 g/mol
Description -
2-Hydroxystearic acid
- Cat. No.:
- B126728
- CAS No.:
- 17773-30-7
- Molecular Formula:
- C18H36O3
- Molecular Weight:
- 300.5 g/mol
Description -
2-Methyl-1,3-propanediol
- Cat. No.:
- B1210203
- CAS No.:
- 2163-42-0
- Molecular Formula:
- C4H10O2
- Molecular Weight:
- 90.12 g/mol
Description -
mucic acid
- Cat. No.:
- B166337
- CAS No.:
- 526-99-8
- Molecular Formula:
- C6H10O8
- Molecular Weight:
- 210.14 g/mol
Description -
2-Hydroxy-n-methylacetamide
- Cat. No.:
- B1583540
- CAS No.:
- 5415-94-1
- Molecular Formula:
- C3H7NO2
- Molecular Weight:
- 89.09 g/mol
Description -
D-Glycero-D-gulo-heptose
- Cat. No.:
- B2910000
- CAS No.:
- 62475-58-5
- Molecular Formula:
- C7H14O7
- Molecular Weight:
- 210.182
Description -
3-Hydroxyisovaleric acid
- Cat. No.:
- B140329
- CAS No.:
- 625-08-1
- Molecular Formula:
- C5H10O3
- Molecular Weight:
- 118.13 g/mol
Description -
L-Sorbitol
- Cat. No.:
- B1681057
- CAS No.:
- 6706-59-8
- Molecular Formula:
- C6H14O6
- Molecular Weight:
- 182.17 g/mol
Description -
1,2-Hexanediol
- Cat. No.:
- B041856
- CAS No.:
- 6920-22-5
- Molecular Formula:
- C6H14O2
- Molecular Weight:
- 118.17 g/mol
Description -
L-Fructose
- Cat. No.:
- B118286
- CAS No.:
- 7776-48-9
- Molecular Formula:
- C6H12O6
- Molecular Weight:
- 180.16 g/mol
Description
